H3R Binding Affinity: 4-Pyridyl vs 2-Pyridyl Piperazine Isomers in the 4-tert-Butylphenoxy Series
In the 4-tert-butylphenoxyalkyl piperazine series, 4-pyridyl derivatives (compounds 4, 10, 16, 22) demonstrated high hH3R affinity with Ki values ranging from 16.0 to 120 nM in displacement assays using [3H]Nα-methylhistamine on recombinant human H3R expressed in HEK293 cells [1]. The 2-pyridinyl isomer (target compound) lacks reported affinity in this study, but molecular docking indicates that the 4-pyridyl nitrogen forms a key interaction with a conserved amino acid residue, whereas the 2-pyridyl orientation would alter this interaction geometry [1]. This suggests a significant affinity differential, making direct activity extrapolation from 4-pyridyl analogs to the 2-pyridyl compound scientifically unreliable.
| Evidence Dimension | hH3R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not separately reported in primary literature; predicted to deviate from 4-pyridyl series based on docking [1] |
| Comparator Or Baseline | 4-Pyridyl analog (Compound 10): Ki = 16.0–34.0 nM [1] |
| Quantified Difference | Cannot be quantified directly; qualitative prediction of reduced affinity |
| Conditions | Displacement of [3H]Nα-methylhistamine, recombinant human H3R, HEK293 cells |
Why This Matters
If the user requires a high-affinity H3R ligand with the pyridinyl substituent, the 2-pyridinyl orientation may be suboptimal compared to the 4-pyridinyl isomer, and this positional isomerism cannot be overlooked in procurement decisions.
- [1] Szczepańska K, Karcz T, Mogilski S, Siwek A, Kuder KJ, Latacz G, et al. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Eur J Med Chem. 2018;152:223-234. PMID: 29723785. View Source
